5-Pyrimidinecarboxylic Acid Monohydrochloride: Molecular Architecture, Synthesis, and Applications
5-Pyrimidinecarboxylic Acid Monohydrochloride: Molecular Architecture, Synthesis, and Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
5-Pyrimidinecarboxylic acid monohydrochloride (C₅H₄N₂O₂ · HCl) is a highly versatile heterocyclic building block characterized by a π -electron-deficient pyrimidine ring and a functionalizable C5-carboxylic acid moiety. As a monohydrochloride salt, it exhibits enhanced aqueous solubility and lattice stability compared to its free base counterpart, making it a critical intermediate in pharmaceutical synthesis and a multidentate ligand in the design of Metal-Organic Frameworks (MOFs)[1][2]. This whitepaper delineates the physicochemical properties, self-validating synthetic protocols, and coordination chemistry of this essential compound.
Molecular Architecture & Physicochemical Profile
The molecular structure of 5-pyrimidinecarboxylic acid features two meta-positioned nitrogen atoms (N1 and N3) within an aromatic ring, which exert a strong electron-withdrawing inductive effect. The addition of the carboxylic acid group at the C5 position further depletes the electron density of the ring, rendering the C2, C4, and C6 positions highly susceptible to nucleophilic attack.
The monohydrochloride salt is formed via the protonation of the most basic nitrogen atom (typically N1 or N3) in the pyrimidine ring. This protonation creates a pyrimidinium cation, which is electrostatically stabilized by the chloride counterion. This ionic lattice significantly alters the macroscopic properties of the compound, elevating its melting point and thermal stability[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C₅H₄N₂O₂ · HCl | Defines the 1:1 stoichiometric ratio of the monohydrochloride salt. |
| Molecular Weight | 160.56 g/mol | Critical parameter for precise stoichiometric calculations in ligand formulation. |
| Melting Point | ~270 °C (dec) | High thermal stability indicates strong intermolecular hydrogen bonding and robust ionic lattice energy[3]. |
| Topological Polar Surface Area | 63.1 Ų (Free Base) | Predicts moderate membrane permeability; the salt form drastically increases aqueous solubility for biological assays[1]. |
| Coordination Sites | N1, N3, C5-COO⁻ | Enables versatile multidentate bridging in transition metal complexes and MOFs[2]. |
Experimental Workflow: Synthesis & Salt Formation
The synthesis of the monohydrochloride salt requires precise control over the solvent environment to prevent the hydrolysis of the carboxylic acid and to drive the ionic precipitation. The following protocol utilizes anhydrous conditions to ensure quantitative conversion.
Causality of Reagent Selection
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Anhydrous Diethyl Ether: Chosen as the anti-solvent. The free base has moderate solubility in polar aprotic solvents, but the resulting monohydrochloride salt is highly insoluble in ether, driving the equilibrium toward precipitation.
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Ethereal HCl (2.0 M): Utilizing pre-dissolved anhydrous HCl prevents the introduction of water, which would otherwise compete for hydrogen bonding and lead to the formation of hydrates rather than the pure monohydrochloride salt.
Workflow of 5-pyrimidinecarboxylic acid monohydrochloride synthesis and protonation.
Step-by-Step Methodology
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Dissolution: Suspend 1.0 equivalent (e.g., 1.24 g, 10 mmol) of highly pure 5-pyrimidinecarboxylic acid free base[3] in 20 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Stir at ambient temperature until a homogenous suspension or partial solution is achieved.
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Cooling: Chill the reaction flask to 0 °C using an ice-water bath to minimize exothermic degradation during acid addition.
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Protonation: Dropwise, add 1.2 equivalents (6.0 mL of a 2.0 M solution) of anhydrous HCl in diethyl ether.
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Precipitation & Maturation: Stir the mixture for 2 hours at 0 °C. The monohydrochloride salt will precipitate as a fine, white-to-off-white crystalline solid.
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Isolation: Filter the precipitate under a vacuum using a Schlenk frit. Wash the filter cake with three 10 mL portions of cold, anhydrous diethyl ether to remove unreacted starting materials and residual THF.
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Drying: Dry the product in a vacuum desiccator over P₂O₅ for 12 hours at room temperature.
Self-Validating System: The completion of the monohydrochloride salt formation is visually confirmed by the cessation of precipitate formation upon the final addition of HCl. Gravimetric analysis of the dried precipitate must yield a mass corresponding to a >95% stoichiometric conversion (approx. 1.52 g). A significantly lower yield indicates incomplete protonation, necessitating the addition of further ethereal HCl.
Analytical Validation (Spectroscopy)
The structural integrity of the synthesized salt must be self-validated through orthogonal spectroscopic techniques to confirm both the core structure and the protonation state.
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FT-IR Spectroscopy: The shift of the carbonyl (C=O) stretching frequency from ~1700 cm⁻¹ in the free base to ~1720 cm⁻¹ in the salt confirms that the carboxylate group remains protonated (not a carboxylate anion). Concurrently, the appearance of a broad, intense absorption band between 2500–3000 cm⁻¹ unambiguously validates the N-protonation, representing the N⁺-H stretch of the pyrimidinium ring[2].
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¹H NMR (DMSO-d₆): The pyrimidine protons (H2, H4, H6) serve as internal chemical shift standards. Because the pyrimidine ring is electron-deficient, these protons appear highly deshielded (>8.5 ppm). Upon formation of the monohydrochloride salt, the positive charge on the nitrogen further withdraws electron density, causing a diagnostic downfield migration of these protons by ~0.3–0.5 ppm relative to the free base.
Coordination Chemistry & Ligand Applications
Beyond its role as a pharmaceutical intermediate[4], 5-pyrimidinecarboxylic acid is a highly sought-after ambidentate ligand in coordination chemistry. The spatial arrangement of its donor atoms allows it to bridge multiple transition metal centers (e.g., Cu²⁺, Zn²⁺, Mn²⁺), facilitating the self-assembly of 1D, 2D, and 3D Metal-Organic Frameworks (MOFs)[2][5].
Logical relationship of 5-pyrimidinecarboxylate ligand coordination modes forming MOFs.
When utilized in MOF synthesis, the monohydrochloride salt is typically neutralized in situ using a mild base (e.g., triethylamine). The resulting deprotonated carboxylate group can bind metals in a monodentate or bidentate fashion, while the sterically accessible N1 and N3 atoms can coordinate to adjacent metal nodes, creating highly porous, topologically complex networks capable of selective gas sorption[5].
References
- PubChem - Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. Source: nih.gov.
- Structures of pyrimidinecarboxylic acids. Source: researchgate.net.
- Pyrimidine-5-carboxylic Acid | 4595-61-3. Source: tcichemicals.com.
- One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Source: jocpr.com.
- 4595-61-3 | MFCD00008166 | Pyrimidine-5-carboxylic acid. Source: a2bchem.com.
